molecular formula C8H14N2O2 B1588439 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane CAS No. 37110-24-0

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane

Cat. No.: B1588439
CAS No.: 37110-24-0
M. Wt: 170.21 g/mol
InChI Key: INCDZDUOXAORNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is a chemical compound with a unique structure characterized by the presence of two hydroxyimino groups attached to a cyclohexane ring

Scientific Research Applications

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for accurate information .

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The active development of medicinal chemistry undoubtedly contributes to the future directions of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane can be synthesized through several methods. One common approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction typically requires mild conditions and can be carried out in the presence of a base to facilitate the formation of the hydroxyimino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the hydroxyimino groups can yield amines.

    Substitution: The compound can participate in substitution reactions where the hydroxyimino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with hydroxyimino groups, such as 1,3-Di(hydroxyimino)cyclohexane and 1,3-Di(hydroxyimino)-4,4-dimethylcyclohexane.

Uniqueness

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is unique due to the presence of two hydroxyimino groups at specific positions on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-hydroxyimino-3,3-dimethylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDZDUOXAORNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)CC(=NO)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252202
Record name 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37110-24-0
Record name 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37110-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 2
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 3
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 4
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 5
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 6
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.